N-[3-(acetylamino)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[3-(acetylamino)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide typically involves a multi-step process. One common synthetic route includes the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[3-(acetylamino)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[3-(acetylamino)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects.
What sets this compound apart is its unique combination of the acetylamino and chloro substituents, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C18H16ClN3O2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-12(23)20-13-4-2-5-14(10-13)21-18(24)11-22-9-8-15-16(19)6-3-7-17(15)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
DDHZZBPNNUILGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
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